molecular formula C51H33N5 B12516472 3-(4-(9H-Carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole

3-(4-(9H-Carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole

Cat. No.: B12516472
M. Wt: 715.8 g/mol
InChI Key: LRGRMBIXBKANKW-UHFFFAOYSA-N
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Description

3-(4-(9H-Carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives This compound is known for its unique structural features, which include a carbazole core linked to a triazine moiety through phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(9H-Carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Attachment of Phenyl Groups: The phenyl groups are introduced via Suzuki coupling reactions, where boronic acids react with halogenated carbazole derivatives in the presence of a palladium catalyst.

    Introduction of the Triazine Moiety: The triazine moiety is incorporated through a nucleophilic substitution reaction, where a triazine derivative reacts with the phenyl-substituted carbazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinone derivatives.

    Reduction: Reduction reactions can occur at the triazine moiety, converting it to more reduced forms.

    Substitution: The phenyl groups attached to the carbazole core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carbazole-quinone derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Various functionalized carbazole derivatives depending on the substituents introduced.

Scientific Research Applications

3-(4-(9H-Carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole has several scientific research applications:

    Organic Electronics: It is used as a material in OLEDs due to its excellent electron-transporting properties and high thermal stability.

    Photovoltaics: The compound is explored for use in organic photovoltaic cells as a donor material.

    Sensors: Its unique optical properties make it suitable for use in chemical sensors and biosensors.

    Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 3-(4-(9H-Carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole in optoelectronic devices involves the following:

    Electron Transport: The compound facilitates efficient electron transport due to its conjugated structure, which allows for delocalization of electrons.

    Energy Transfer: In OLEDs, it participates in energy transfer processes, contributing to the emission of light.

    Interaction with Biological Targets: In medicinal applications, it may interact with specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(9H-Carbazol-9-yl)phenyl)-9H-carbazole: Lacks the triazine moiety, resulting in different electronic properties.

    9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole: Lacks the additional carbazole unit, affecting its electron-transporting capabilities.

    4,4’-Bis(9-carbazolyl)-1,1’-biphenyl: A similar compound used in OLEDs but with different structural features.

Uniqueness

3-(4-(9H-Carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is unique due to its combination of a carbazole core and a triazine moiety, which imparts distinct electronic and optical properties. This makes it particularly suitable for applications in advanced optoelectronic devices.

Properties

Molecular Formula

C51H33N5

Molecular Weight

715.8 g/mol

IUPAC Name

3-(4-carbazol-9-ylphenyl)-9-[3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole

InChI

InChI=1S/C51H33N5/c1-3-14-35(15-4-1)49-52-50(36-16-5-2-6-17-36)54-51(53-49)38-18-13-19-40(32-38)56-47-25-12-9-22-43(47)44-33-37(28-31-48(44)56)34-26-29-39(30-27-34)55-45-23-10-7-20-41(45)42-21-8-11-24-46(42)55/h1-33H

InChI Key

LRGRMBIXBKANKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)N4C5=C(C=C(C=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC=C14)C1=CC=CC=C1

Origin of Product

United States

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